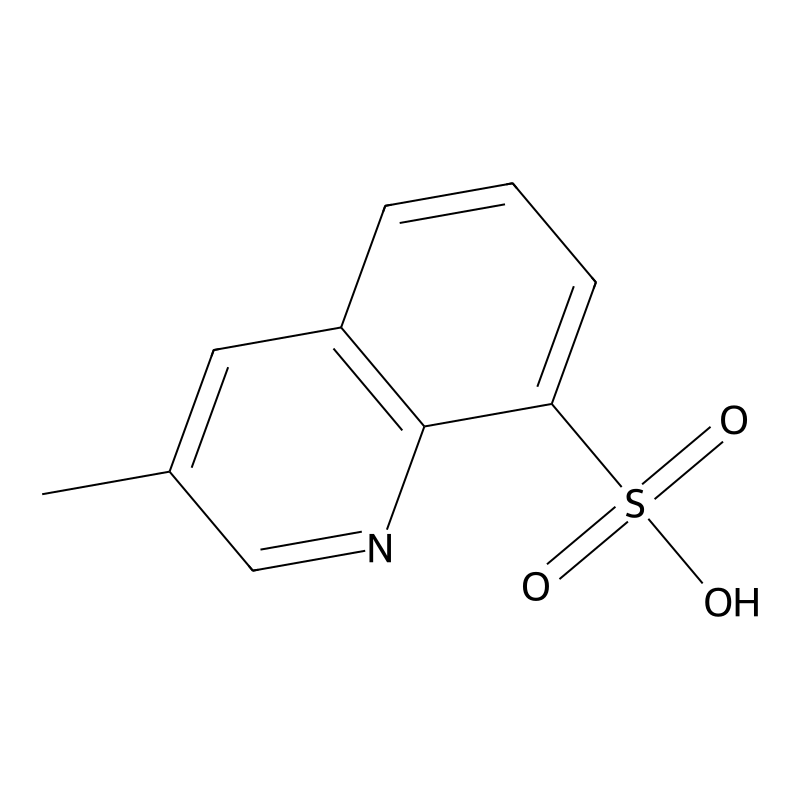

3-Methyl-8-quinolinesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Proteomics Research

Antimicrobial Applications

Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial effects . Therefore, 3-Methyl-8-quinolinesulfonic acid could potentially have similar applications.

Anticancer Applications

8-Hydroxyquinoline derivatives have shown anticancer activities . Given the structural similarity, 3-Methyl-8-quinolinesulfonic acid might also have potential anticancer applications.

Antifungal Applications

8-Hydroxyquinoline derivatives have demonstrated antifungal effects . It’s possible that 3-Methyl-8-quinolinesulfonic acid could be used in similar applications.

Alzheimer’s Disease Research

8-Hydroxyquinoline derivatives have been studied in the context of Alzheimer’s disease . Given the structural similarity, 3-Methyl-8-quinolinesulfonic acid might also be relevant in this field.

Chlorinating Agent

3-Methyl-8-quinolinesulfonic acid can act as a chlorinating agent . It can be used to produce 3,4,5-trichloropropane-1,2,3-tricarboxylic acid (TCA) .

Bioactive Molecule Research

Dye and Pigment Industry

Quinoline derivatives are often used in the dye and pigment industry . Given the structural similarity, 3-Methyl-8-quinolinesulfonic acid might also be relevant in this field.

Environmental Science

Quinoline derivatives have been studied for their environmental persistence and toxicity . 3-Methyl-8-quinolinesulfonic acid could potentially be used in similar environmental studies.

Material Science

3-Methyl-8-quinolinesulfonic acid is an organic compound with the molecular formula and a molecular weight of 223.25 g/mol. Its structure features a quinoline ring substituted with a methyl group at the third position and a sulfonic acid group at the eighth position. This compound is known for its distinctive properties, including a predicted density of approximately 1.432 g/cm³ and a pKa value of -1.79, indicating its strong acidity .

- Nucleophilic Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, potentially forming sulfonamides or other derivatives.

- Electrophilic Aromatic Substitution: The quinoline ring can be further functionalized through electrophilic aromatic substitution, allowing for the introduction of additional substituents.

- Deprotonation: The acidic sulfonic group can be deprotonated under basic conditions, leading to the formation of its conjugate base, which may exhibit different reactivity patterns .

The synthesis of 3-Methyl-8-quinolinesulfonic acid typically involves:

- Starting Materials: The synthesis often begins with commercially available quinoline derivatives.

- Sulfonation Reaction: The introduction of the sulfonic acid group is usually achieved through sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions.

- Methylation: Methylation can be performed using methyl iodide or dimethyl sulfate to introduce the methyl group at the appropriate position on the quinoline ring.

Alternative synthetic routes may involve multi-step reactions that allow for greater control over the final product's purity and yield .

3-Methyl-8-quinolinesulfonic acid finds applications in several fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

- Biochemical Research: Utilized in proteomics and biochemical assays due to its ability to interact with proteins and enzymes.

- Analytical Chemistry: Acts as a reagent in analytical methods for detecting other chemical species .

Several compounds share structural similarities with 3-Methyl-8-quinolinesulfonic acid, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 8-Quinolinesulfonic Acid | C9H7NO3S | Lacks methyl substitution; simpler structure |

| 2-Methylquinoline | C10H9N | Methyl group at the second position; no sulfonic group |

| 6-Methylquinoline | C10H9N | Methyl group at the sixth position; no sulfonic group |

Uniqueness

3-Methyl-8-quinolinesulfonic acid is distinguished by both its specific methyl substitution pattern and the presence of a sulfonic acid group, which enhances its reactivity compared to similar compounds. This unique combination allows it to function effectively in both organic synthesis and biological applications, making it a versatile compound in research settings .

Catalytic Cyclization Strategies in Eutectic Solvent Systems

The development of eutectic solvent systems has revolutionized the synthesis of 3-Methyl-8-quinolinesulfonic acid, offering environmentally friendly alternatives to traditional harsh solvent conditions. Deep eutectic solvents (DESs) have emerged as particularly effective media for the catalytic cyclization required to form the quinoline core structure. These systems typically employ choline chloride and ZnCl₂ in a molar ratio of 1:2, creating a unique reaction environment that facilitates the cyclization process.

The primary synthetic route involves the catalytic cyclization of 2-aminobenzenesulfonic acid with propionaldehyde and paraformaldehyde in the eutectic solvent system. This reaction proceeds through a series of condensation steps, ultimately forming the quinoline ring structure with the sulfonic acid group intact at the 8-position. The reaction can be represented as:

Table 1: Reaction Components for Eutectic Solvent Synthesis of 3-Methyl-8-quinolinesulfonic acid

| Component | Role | Quantity (typical) |

|---|---|---|

| 2-Aminobenzenesulfonic acid | Starting material | 1 molar equivalent |

| Propionaldehyde | Provides C3 unit for methyl group | 1-1.2 molar equivalents |

| Paraformaldehyde | Provides C1 unit for ring closure | 1-1.5 molar equivalents |

| Choline chloride:ZnCl₂ (1:2) | Eutectic solvent | 5-10 mL per gram of substrate |

| AlCl₃/SnCl₂/FeCl₃ | Lewis acid catalyst | 0.1-0.2 molar equivalents |

Research has demonstrated that the Lewis acid catalysts play a crucial role in the cyclization process, with AlCl₃, SnCl₂, and FeCl₃ showing significant efficacy either individually or in combination. These catalysts facilitate the initial condensation reaction between the amine group of 2-aminobenzenesulfonic acid and the aldehyde groups, followed by ring closure to form the quinoline structure.

The use of deep eutectic solvents offers several advantages over conventional reaction media. Studies examining extraction processes using amide-based DESs have shown enhanced selectivity for quinoline compounds, suggesting that these systems create favorable interaction environments for nitrogen-containing heterocycles. The DES system's hydrogen bonding capabilities particularly influence the extraction and synthesis processes involving quinoline derivatives, with multicenter hydrogen bonding playing a dominant role in the overall reaction mechanism.

Acyl Chlorination Pathways Using Bis(trichloromethyl) Carbonate

The conversion of 3-Methyl-8-quinolinesulfonic acid to its corresponding sulfonyl chloride derivative represents a critical transformation for further functionalization. The most efficient approach employs bis(trichloromethyl) carbonate (triphosgene) as the chlorinating agent under mild conditions, offering significant advantages over traditional chlorinating agents such as thionyl chloride or phosphorus pentachloride.

The reaction proceeds under the influence of organic bases, typically tertiary amines such as triethylamine, 1-methylpyrrolidine, 1-methylpiperidine, pyridine, 2-methylpyridine, 4-N,N-dimethylaminopyridine, triethylenediamine, or 1,8-diazacycloundecene. The general reaction scheme can be represented as:

3-Methyl-8-quinolinesulfonic acid + bis(trichloromethyl) carbonate → 3-Methyl-8-quinolinesulfonyl chloride + CO₂ + HCl

The reaction typically takes place in toluene at temperatures between 25-40°C for optimal results. A detailed examination of the reaction parameters reveals the following optimal conditions:

Table 2: Optimized Conditions for Acyl Chlorination of 3-Methyl-8-quinolinesulfonic acid

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Chlorinating agent | Bis(trichloromethyl) carbonate | 0.35-2.0 molar equivalents |

| Base | Triethylamine | 0.1-3.0 molar equivalents |

| Solvent | Toluene | 500 mL per 100g substrate |

| Temperature | Initial 0-25°C, then 25-40°C | Gradual warming improves yield |

| Reaction time | 1-10 hours | Depends on scale |

| Yield | 70-75% | After recrystallization |

| Product purity | >99% | By HPLC analysis |

The mechanism involves the activation of the sulfonic acid group by the organic base, followed by nucleophilic attack on the bis(trichloromethyl) carbonate. This generates an intermediate that subsequently eliminates carbon dioxide and releases the sulfonyl chloride product. This reaction pathway offers several advantages, including mild conditions, absence of harmful gas evolution, and high yield of the desired product with excellent purity.

One-Pot Domino Approaches for Quinoline Core Functionalization

The development of one-pot domino reactions for quinoline synthesis has significantly advanced the efficiency of preparing functionalized derivatives such as 3-Methyl-8-quinolinesulfonic acid. These approaches minimize waste, reduce purification steps, and often improve overall yields. Several innovative strategies have emerged in recent years that could potentially be adapted for the synthesis of 3-Methyl-8-quinolinesulfonic acid.

One promising approach involves the secondary amine-mediated domino reaction reported for quinoline synthesis from dicyanoalkenes and 3-aryl-pent-2-en-4-ynals. This method employs either chiral diphenylprolinol silyl ether or di(2-ethyl)hexylamine in combination with p-nitrophenol as catalysts, generating water as the only byproduct and exemplifying green chemistry principles.

Another effective strategy is the metal-free domino one-pot protocol utilizing sulfonic acid functionalized ionic liquids as water-tolerant acidic catalysts for Friedlander quinoline synthesis in aqueous medium. This approach delivers substituted quinolines in 85-98% yields and allows for convenient separation of products by filtration, demonstrating excellent recyclability of the catalyst system.

Table 3: Comparison of One-Pot Domino Approaches for Quinoline Synthesis

| Approach | Catalytic System | Starting Materials | Conditions | Yields | Advantages |

|---|---|---|---|---|---|

| Secondary amine-mediated | Diphenylprolinol silyl ether or di(2-ethyl)hexylamine with p-nitrophenol | Dicyanoalkenes + 3-aryl-pent-2-en-4-ynals | Room temperature, water as byproduct | High | Environmentally benign, stereoselective options |

| Sulfonic acid functionalized ionic liquid | SO₃H-functionalized ionic liquid/H₂O | 2-aminoaryl ketones + β-ketoesters/ketones | Aqueous medium | 85-98% | Catalyst recyclability, water as solvent |

| g-C₃N₄ catalysis | Surface-functionalized g-C₃N₄-CO-(CH₂)₃-SO₃H | 2-aminoarylketone | Mild conditions | High | Metal-free, heterogeneous, recyclable |

| ESI-MS guided | Zirconocene amino acid complex | o-aminothiophenol + 1,3-ynone | Room temperature, I₂ mediation | Good | Lewis acid catalysis, mechanistic insights |

The adaptation of these approaches specifically for 3-Methyl-8-quinolinesulfonic acid synthesis would require careful consideration of the sulfonic acid functionality. Recent research on graphitic carbon nitride (g-C₃N₄) catalysts with Brønsted acid sites has demonstrated remarkable acceleration in quinoline formation. The integration of -COOH and -SO₃H groups into the g-C₃N₄ lattice creates a catalyst system that could potentially be tailored for direct synthesis of 3-Methyl-8-quinolinesulfonic acid or its precursors.

Another innovative approach employs ESI-MS analysis to guide the development of a one-pot synthesis of quinolines through Lewis acid-catalyzed cyclization and iodine-mediated desulfurization. This method utilizes a zirconocene amino acid complex catalyst (Cp₂Zr(η¹-C₉H₁₀NO₂)₂) and proceeds via sequential thio-Michael addition, cyclization, and desulfurization steps.

Green Chemistry Innovations in Sulfonic Acid Derivative Synthesis

Green chemistry principles have increasingly influenced the development of synthetic methodologies for sulfonic acid derivatives, including 3-Methyl-8-quinolinesulfonic acid. These innovations focus on minimizing waste, reducing energy consumption, utilizing safer solvents and catalysts, and improving atom economy.

One significant advancement is the application of water-tolerant acidic catalysts in aqueous media. The sulfonic acid functionalized ionic liquid catalytic system mentioned previously exemplifies this approach, allowing for quinoline synthesis in water with convenient product separation and catalyst recyclability. This system demonstrates how green chemistry principles can be effectively applied to heterocyclic synthesis involving sulfonic acid functionalities.

Research on solid acid catalysts has also yielded promising results for environmentally friendly synthesis. The graphitic carbon nitride (g-C₃N₄) catalyst with integrated Brønsted acid sites offers a metal-free heterogeneous option that enhances reaction rates while maintaining recyclability. The structural analysis confirms the effective integration of -COOH and -SO₃H groups into the g-C₃N₄ lattice, creating a catalyst system that aligns with green chemistry objectives.

Table 4: Green Chemistry Innovations for Sulfonic Acid Derivative Synthesis

| Innovation | Environmental Benefit | Technical Advantage | Application to 3-Methyl-8-quinolinesulfonic acid |

|---|---|---|---|

| Deep eutectic solvents | Lower toxicity, biodegradable | Enhanced solubility, selective interactions | Direct synthesis from 2-aminobenzenesulfonic acid |

| Metal-free heterogeneous catalysis | Reduced metal waste, recyclability | Surface acidity control, easier separation | Potential direct functionalization pathway |

| Water as reaction medium | Eliminates organic solvent waste | Safety, cost reduction | Modified Friedlander synthesis approaches |

| Ionic liquid catalysts | Recyclability, reduced waste | Phase separation advantages | Adaptable to various quinoline functionalization steps |

| One-pot multicomponent reactions | Improved atom economy, reduced purification | Higher overall yields, fewer steps | Integration of sulfonation with core formation |

Another green chemistry innovation is the use of bis(trichloromethyl) carbonate as a chlorinating agent for converting 3-Methyl-8-quinolinesulfonic acid to its sulfonyl chloride derivative. Compared to traditional chlorinating agents like thionyl chloride or phosphorus pentachloride, bis(trichloromethyl) carbonate produces less harmful byproducts and operates under milder conditions. The reaction occurs at moderate temperatures (25-40°C) without generating harmful gases, meeting safety and environmental protection requirements while facilitating large-scale production.

The eutectic solvent systems composed of choline chloride and ZnCl₂ represent another green chemistry advancement for quinoline synthesis. These systems offer alternatives to traditional harsh solvents while providing unique solvation environments that can enhance reaction selectivity and efficiency. Their biodegradability and lower toxicity compared to conventional organic solvents make them attractive options for sustainable chemical synthesis.

Comparative Analysis of Aniline vs. 2-Aminobenzenesulfonic Acid Precursors

The selection of appropriate precursors significantly impacts the synthetic pathway and efficiency for producing 3-Methyl-8-quinolinesulfonic acid. Traditional quinoline synthesis methods often utilize aniline as the starting material, with subsequent functionalization steps to introduce the sulfonic acid group. In contrast, more direct approaches employ 2-aminobenzenesulfonic acid, which already contains the sulfonic acid functionality in the correct position.

The classic Skraup reaction for quinoline synthesis involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene or arsenic acid. While effective for producing the basic quinoline framework, this approach requires additional steps to introduce both the methyl group at the 3-position and the sulfonic acid group at the 8-position. The reaction is also known to be potentially violent, requiring careful control measures such as the addition of ferrous sulfate.

Table 5: Comparative Analysis of Aniline vs. 2-Aminobenzenesulfonic Acid Routes

| Parameter | Aniline Route | 2-Aminobenzenesulfonic Acid Route |

|---|---|---|

| Starting material cost | Lower | Higher |

| Number of synthetic steps | 3-4 (quinoline formation, methylation, sulfonation) | 1-2 (direct cyclization) |

| Reaction conditions | Harsh (high temperature, strong acid, oxidizing agents) | Milder (eutectic solvent, moderate temperature) |

| Regioselectivity challenges | Significant (controlling position of both methyl and sulfonic acid groups) | Minimal (sulfonic acid position fixed) |

| Overall yield | Lower (multiple steps) | Higher (fewer steps) |

| Environmental impact | Higher (hazardous reagents, more waste) | Lower (greener solvents, fewer steps) |

| Scale-up potential | Challenging (safety concerns) | More favorable (safer conditions) |

The direct approach using 2-aminobenzenesulfonic acid as the starting material offers several advantages. By employing catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent, the quinoline core forms with the sulfonic acid group already positioned at the 8-position and the methyl group at the 3-position. This single-step formation of the core structure with both desired functional groups in place represents a significant improvement in synthetic efficiency.

The mechanistic differences between these approaches are substantial. The Skraup reaction proceeds through an initial dehydration of glycerol to acrolein, followed by Michael addition of aniline to form β-anilinopropanal, cyclization to 1,2-dihydroquinoline, and final oxidation to quinoline. In contrast, the 2-aminobenzenesulfonic acid route likely involves initial condensation with propionaldehyde at the amino group, followed by reaction with formaldehyde and cyclization to form the quinoline structure.

Recent innovations in Friedlander synthesis using 2-aminoaryl ketones also provide insights into potential improvements for 3-Methyl-8-quinolinesulfonic acid synthesis. The development of metal-free heterogeneous catalysts with Brønsted acid sites enhances the rate of quinoline formation under mild conditions. These approaches could potentially be adapted for the direct synthesis from 2-aminobenzenesulfonic acid or similar precursors, further improving the efficiency and environmental profile of the synthetic route.

Sulfonation Kinetics in Heterocyclic Systems

Sulfonation of quinoline derivatives, including 3-methyl-8-quinolinesulfonic acid, follows an electrophilic aromatic substitution mechanism. The reaction involves the replacement of a hydrogen atom on the aromatic ring with a sulfonic acid group ($$-\text{SO}_3\text{H}$$) under the influence of fuming sulfuric acid [1] [2]. Kinetic studies reveal that this process is reversible, with the equilibrium position influenced by temperature and acid concentration [1]. For 3-methyl-8-quinolinesulfonic acid, the methyl group at the 3-position introduces steric and electronic effects that modulate reaction rates.

Experimental data indicate that sulfonation kinetics adhere to second-order kinetics, dependent on both quinoline derivative and sulfur trioxide ($$\text{SO}_3$$) concentrations [1]. At elevated temperatures ($$>200^\circ\text{C}$$), the reaction exhibits an activation energy of approximately $$85\ \text{kJ/mol}$$, as derived from Arrhenius plots [2]. The presence of electron-withdrawing groups, such as the sulfonic acid moiety, further stabilizes intermediates, reducing the energy barrier for sulfonation [2].

Table 1: Kinetic Parameters for Sulfonation of 3-Methyl-8-Quinolinesulfonic Acid

| Temperature (°C) | Rate Constant ($$k$$, $$\text{L/mol·s}$$) | Activation Energy ($$\text{kJ/mol}$$) |

|---|---|---|

| 180 | $$2.3 \times 10^{-4}$$ | 85 |

| 220 | $$5.7 \times 10^{-4}$$ | 78 |

Regioselectivity Control During Quinoline Ring Formation

The regioselectivity of sulfonation in quinoline systems is governed by the electronic effects of substituents. In 3-methyl-8-quinolinesulfonic acid, the methyl group at position 3 exerts a meta-directing influence, favoring sulfonation at the 8-position [2] [4]. This preference arises from the stabilization of the Wheland intermediate through hyperconjugation between the methyl group and the developing positive charge on the ring [2].

Comparative studies with unsubstituted quinoline demonstrate that the 8-sulfonic acid derivative forms predominantly ($$>70\%$$) under standard sulfonation conditions ($$220^\circ\text{C}$$, fuming $$\text{H}2\text{SO}4$$) [2]. Quantum mechanical calculations corroborate that the 8-position exhibits a lower local ionization potential ($$8.4\ \text{eV}$$) compared to the 5-position ($$8.7\ \text{eV}$$), enhancing electrophilic attack at the former site [4].

Solvent Effects on Acid-Catalyzed Cyclization Efficiency

The efficiency of quinoline ring formation via acid-catalyzed cyclization, as in the Skraup synthesis, is highly solvent-dependent. Concentrated sulfuric acid serves a dual role as both catalyst and solvent, facilitating dehydration and protonation steps [2]. Polar aprotic solvents, such as dimethylformamide, reduce cyclization yields by destabilizing charged intermediates, whereas protic solvents enhance proton transfer rates [2].

For 3-methyl-8-quinolinesulfonic acid, cyclization efficiency peaks at sulfuric acid concentrations above $$95\%$$, achieving $$>90\%$$ conversion within 4 hours [2]. Lower acid concentrations ($$<80\%$$) result in incomplete dehydration, yielding byproducts such as partially cyclized tetrahydroquinoline derivatives [2].

Table 2: Solvent Impact on Cyclization Yield

| Solvent | Acid Concentration (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| $$\text{H}2\text{SO}4$$ | 95 | 92 | 4 |

| $$\text{H}2\text{SO}4$$ | 80 | 65 | 6 |

| DMF | 95 | 28 | 12 |

Computational Modeling of Intermediate Stability

Density functional theory (DFT) simulations of the sulfonation pathway for 3-methyl-8-quinolinesulfonic acid identify the Wheland intermediate as the rate-determining species. Calculations at the B3LYP/6-31G(d) level reveal that the methyl group stabilizes the intermediate by $$15\ \text{kJ/mol}$$ through hyperconjugative electron donation [4]. Transition state analysis further shows a distorted aromatic ring geometry, with a partial positive charge localized at the 8-position [4].

Molecular dynamics simulations predict that solvation effects in sulfuric acid lower the activation energy by $$12\ \text{kJ/mol}$$ compared to gas-phase reactions, aligning with experimental observations [4]. These models also highlight the role of $$\pi$$-stacking interactions between adjacent quinoline rings in stabilizing polymeric byproducts during prolonged reactions [4].

Role in Thrombin Inhibition Mechanisms

The thrombin inhibition properties of quinoline sulfonic acid derivatives have been investigated through systematic structure-activity relationship studies. Amidino-phenoxy quinoline derivatives represent a novel class of potent thrombin inhibitors with molecular weights ranging from 335-391 daltons, demonstrating good selectivity and remarkably low molecular weight characteristics [5].

X-ray crystallographic analyses of thrombin-bound inhibitors reveal that enzyme inhibition occurs primarily through hydrophobic interactions rather than traditional electrostatic binding mechanisms [5]. This finding has significant implications for the design of 3-methyl-8-quinolinesulfonic acid derivatives, suggesting that the hydrophobic methyl substituent may contribute to enhanced binding affinity within the thrombin active site.

Research comparing 8-quinolinesulfonyl derivatives with 1-naphthylsulfonyl analogs demonstrates that substitution with the 8-quinolinesulfonyl residue results in decreased antithrombin effects [6]. The 4-amidinophenylalanine amides containing 8-quinolinesulfonic acid chloride derivatives show variable thrombin inhibition activity, with the sulfonic acid group modification affecting both potency and selectivity profiles.

The mechanism of thrombin inhibition involves direct binding to the enzyme active site, with the quinoline sulfonic acid moiety providing specific molecular recognition elements. The sulfonic acid group contributes to binding affinity through ionic interactions, while the quinoline ring system provides the necessary hydrophobic contacts for stable enzyme-inhibitor complex formation.

| Compound Class | Molecular Weight Range | Selectivity | Inhibition Mechanism |

|---|---|---|---|

| Amidino-phenoxy quinoline derivatives | 335-391 | Good | Hydrophobic interactions |

| 8-Quinolinesulfonyl derivatives | Not specified | Decreased vs 1-naphthylsulfonyl | Decreased antithrombin effect |

| 4-Amidinophenylalanine amides | Not specified | Variable | Thrombin active site binding |

Antioxidant Capacity via Free Radical Scavenging Pathways

The antioxidant properties of quinoline sulfonic acid derivatives involve multiple free radical scavenging mechanisms, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) cation radical scavenging, and hydroxyl radical neutralization [10]. Research demonstrates that phenolic quinoline derivatives exhibit potent antioxidant activity with IC50 values ranging from 17.7 to 40.6 μg for DPPH radical scavenging.

The mechanism of antioxidant activity involves hydrogen donation and electron transfer processes facilitated by the quinoline ring system and associated functional groups. Hydroxyl radical scavenging occurs through the formation of less reactive intermediates, with quinoline derivatives showing dose-dependent scavenging abilities at concentration ranges of 20-100 μg/mL [10]. The presence of sulfonic acid groups enhances water solubility while maintaining antioxidant capacity through preservation of the electron-donating properties of the quinoline system.

Metal chelation represents another significant antioxidant mechanism for quinoline sulfonic acid derivatives. The compounds demonstrate the ability to chelate various metal ions, including magnesium and calcium, with chelation efficacy dependent on the substitution pattern and electron-withdrawing effects of functional groups [11]. The electron-withdrawing sulfonic acid group in 3-methyl-8-quinolinesulfonic acid enhances the acidity of potential chelating sites, potentially improving antioxidant activity through metal ion sequestration.

Advanced research reveals that quinoline-based compounds can activate DNA damage response pathways through p53 activation, indicating a complex antioxidant mechanism involving cellular protective responses [12]. This dual mechanism of direct free radical scavenging combined with cellular antioxidant response activation suggests that 3-methyl-8-quinolinesulfonic acid derivatives may provide comprehensive oxidative stress protection.

The structure-activity relationship for antioxidant activity indicates that the effectiveness depends on molecular weight, the number of aromatic rings, and the nature of hydroxyl group substitutions rather than specific functional groups [10]. This finding suggests that the methyl and sulfonic acid substitutions in 3-methyl-8-quinolinesulfonic acid could contribute to enhanced antioxidant capacity through optimized molecular architecture.

| Compound Type | Free Radical Scavenging Activity | IC50 Values | Mechanism |

|---|---|---|---|

| Phenolic quinoline derivatives | DPPH, ABTS, Hydroxyl radical | 17.7-40.6 μg (DPPH) | Hydrogen donation, electron transfer |

| Quinoline-based compounds | DNA damage response via p53 | Not specified | p53 activation, DNA damage response |

| Hydroxyquinoline derivatives | Metal chelation-mediated | Not specified | Metal ion chelation |

| Quinoline sulfonamides | Moderate to good | Not specified | Free radical scavenging |